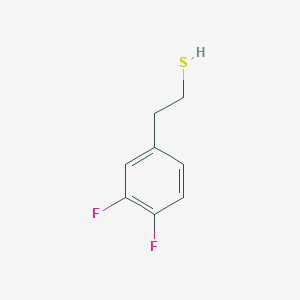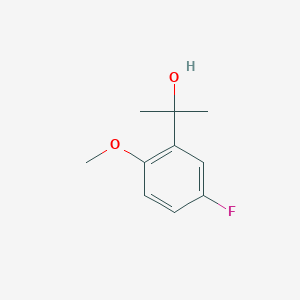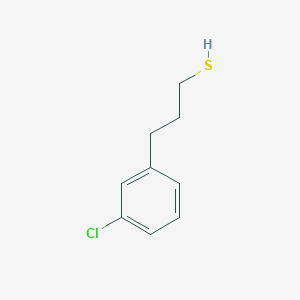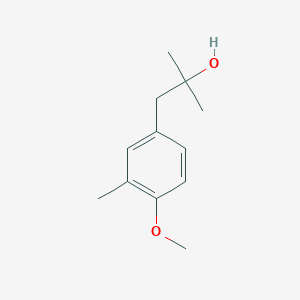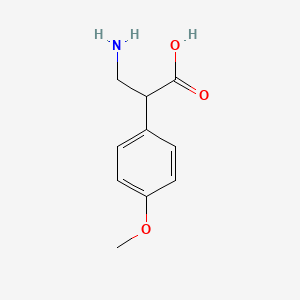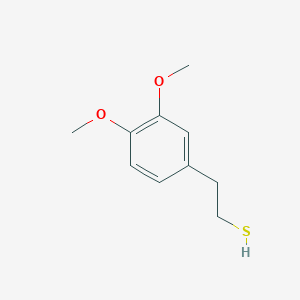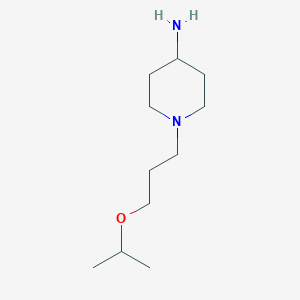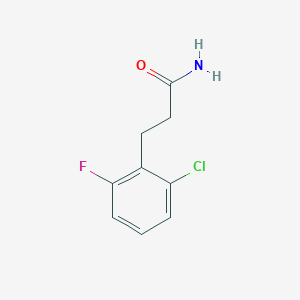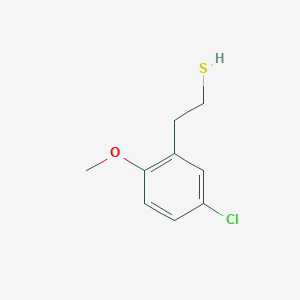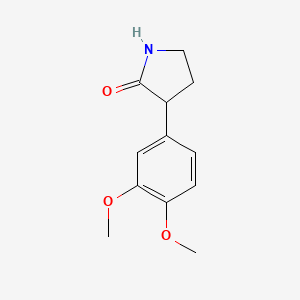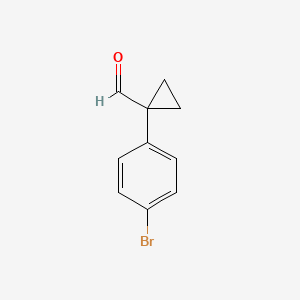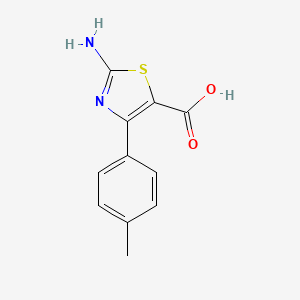
3-(4-Bromophenyl)propanamide
Overview
Description
3-(4-Bromophenyl)propanamide is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactivity and Product Formation : 3-bromo-N-(p-bromophenyl)propanamide demonstrates varying reactivity with different bases, leading to the formation of β-lactams or acrylanilides, both of which have significant biological activities. This variability in product formation is influenced by the deprotonation of different sites within the molecule (Pandolfi et al., 2019).
Fluorescent ATRP Initiator : A derivative of 3-(4-Bromophenyl)propanamide, specifically 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was synthesized and found to be an efficient fluorescent Atom Transfer Radical Polymerization (ATRP) initiator for the polymerization of acrylates (Kulai & Mallet-Ladeira, 2016).
Photocleavage Reactions : The photochemistry of 3-(4-Bromophenyl)propanamide derivatives has been investigated, revealing insights into the molecular structures and reaction mechanisms under photochemical conditions (Fu, Scheffer & Trotter, 1998).
Antimicrobial Properties : Compounds containing the 3-(4-Bromophenyl)propanamide structure have been synthesized and evaluated for their antibacterial and antifungal properties, showing potential in the development of new antimicrobial agents (Baranovskyi et al., 2018).
Selective Androgen Receptor Modulators (SARMs) : Derivatives of 3-(4-Bromophenyl)propanamide, like S-1, have been studied for their potential as SARMs, particularly in the treatment of androgen-dependent diseases. The pharmacokinetics and metabolism of these compounds in preclinical studies have been detailed (Wu et al., 2006).
Herbicidal Activity : Certain derivatives of 3-(4-Bromophenyl)propanamide have been synthesized and found to exhibit herbicidal activity, providing potential applications in agriculture (Liu et al., 2008).
Immunosuppressive Activities : N-aryl-3-(indol-3-yl)propanamides, derived from 3-(4-Bromophenyl)propanamide, have been synthesized and evaluated for their immunosuppressive activities, showing potential in the treatment of immune-related disorders (Giraud et al., 2010).
Nonlinear Optical Properties : Derivatives of 3-(4-Bromophenyl)propanamide have been studied for their nonlinear optical properties, which are significant for applications in optoelectronic devices (Shkir et al., 2019).
Anticonvulsant Activities : Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides, related to 3-(4-Bromophenyl)propanamide, have shown promising anticonvulsant activities in preclinical models, suggesting potential in the treatment of epilepsy (Kamiński et al., 2015).
Anticancer Potential : Novel bromophenol derivatives of 3-(4-Bromophenyl)propanamide have exhibited significant anticancer activities, particularly in inducing cell cycle arrest and apoptosis in cancer cell lines, highlighting their potential as anticancer agents (Guo et al., 2018).
properties
IUPAC Name |
3-(4-bromophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYVIHNLCVUBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


